2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide
Overview
Description
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl and methanesulfonyl groups imparts distinct reactivity and stability to the molecule, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to sulfonic acids or sulfonates.
Reduction: Formation of corresponding sulfides or thiols.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(2-methanesulfonylethyl)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide
- 2,2,2-Trifluoro-N-methyl-N-(trimethylsilyl)acetamide
- 2,2,2-Trifluoro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(2-methanesulfonylethyl)acetamide is unique due to the combination of trifluoromethyl and methanesulfonyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3S/c1-13(11,12)3-2-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVCSRDYAQDDSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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